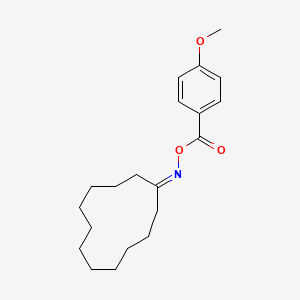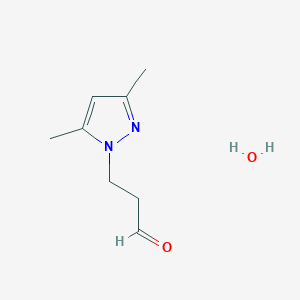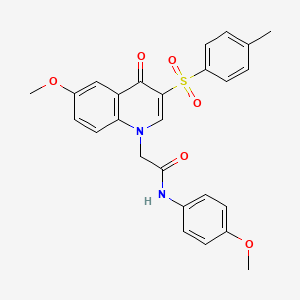
2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, also known as MTQA, is a compound that has been extensively studied in scientific research for its potential therapeutic applications. MTQA is a synthetic compound that belongs to the quinoline family and has a molecular weight of 485.55 g/mol.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research on structurally similar compounds to 2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide has focused on the structural aspects and properties of salt and inclusion compounds. Studies involving isoquinoline derivatives have elucidated their ability to form gels and crystalline salts upon treatment with different mineral acids, highlighting their potential in material science and pharmacological applications due to their enhanced fluorescence emission in specific conditions (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
Investigations into methoxy-indolo[2,1‐a]isoquinolines have shown significant cytostatic activity in vitro against P388 D1, leukemia, and MDA MB 231 mammary tumor cells. This suggests that derivatives of the compound may possess valuable antitumor properties, offering a potential pathway for the development of new cancer therapies (Ambros, Angerer, & Wiegrebe, 1988).
Insecticidal Applications
Pyridine derivatives, which share a structural resemblance with the compound of interest, have demonstrated insecticidal activities, particularly against cowpea aphid. This indicates a potential for the development of novel insecticides based on the chemical framework of 2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, which could lead to safer and more effective pest control solutions (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antifungal Properties
Certain morpholin-3-yl-acetamide derivatives have shown broad-spectrum antifungal activity against Candida and Aspergillus species. Given the structural similarities, research into 2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide could uncover new antifungal agents that penetrate biological membranes effectively, offering new treatments for fungal infections (Bardiot et al., 2015).
Synthesis and Drug Development
The development of new synthetic pathways for related quinoline and isoquinoline derivatives demonstrates the potential for 2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide as a scaffold for further drug development. These synthetic approaches offer efficient routes to a wide variety of compounds, potentially leading to the discovery of new drugs with improved pharmacological profiles (Wenpeng et al., 2014).
Propiedades
IUPAC Name |
2-[6-methoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-4-11-21(12-5-17)35(31,32)24-15-28(23-13-10-20(34-3)14-22(23)26(24)30)16-25(29)27-18-6-8-19(33-2)9-7-18/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAGTAQDDZIONS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2374174.png)

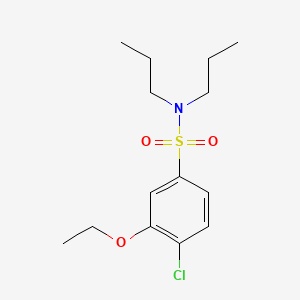

![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2374183.png)
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2374184.png)
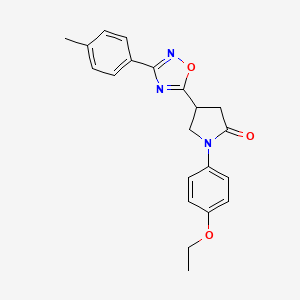
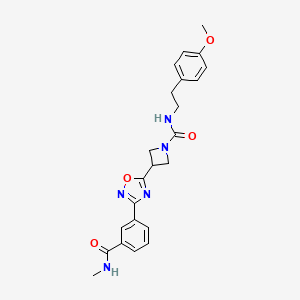

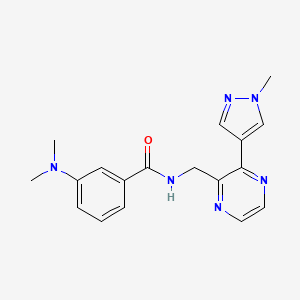
![2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B2374193.png)

